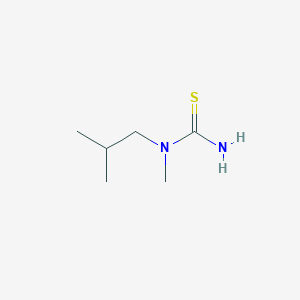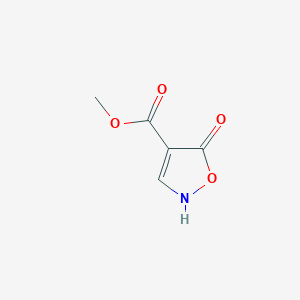
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate and related compounds involves several key steps, starting from basic piperazine or its derivatives. For instance, differentially protected 2-(hydroxymethyl)piperazines have been efficiently synthesized starting from optically active piperazine-2-carboxylic acid dihydrochloride, indicating the feasibility of obtaining structurally complex piperazines for further functionalization (Gao & Renslo, 2007).
Molecular Structure Analysis
Molecular structure analysis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate and similar compounds is crucial for understanding their chemical behavior and potential applications. Single-crystal X-ray diffraction studies have provided detailed insights into the polymorphic crystalline forms of related compounds, shedding light on their hydrogen-bonding networks and structural properties (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. Organocatalysts have been identified that promote direct C(sp2)-H arylation of unactivated arenes, demonstrating the compound's utility in complex organic synthesis (Yadav et al., 2020).
Physical Properties Analysis
The physical properties of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, such as solubility, melting point, and crystallinity, are essential for its application in synthesis and formulation. Studies on related compounds have explored these aspects through crystallization techniques and physical characterization, providing a basis for understanding the behavior of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, are key to its application in organic synthesis and drug development. Research on analogs has shown significant activity and functional group tolerance, illustrating the compound's potential in medicinal chemistry and as a scaffold for developing new therapeutics (Tangallapally et al., 2006).
Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics : The metabolism of Lu AA21004, a novel antidepressant, involves oxidative reactions leading to various metabolites, including a benzylic alcohol and the corresponding benzoic acid. This indicates the role of benzyl piperazine derivatives in drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).
Synthetic Chemistry and Drug Design : Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, derived from bis-carbamate protected piperazine-2-carboxylic acids, offer a strategy for synthesizing a variety of 2-substituted piperazines. This suggests its utility in the synthesis of complex molecules for potential drug development (Clark & Elbaum, 2007).
Synthesis of Biologically Active Compounds : An efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed. These compounds are valuable in preparing biologically active molecules and chemical libraries, highlighting their importance in medicinal chemistry (Gao & Renslo, 2007).
Antimicrobial Research : New pyridine derivatives, including compounds with 2-hydroxyethyl piperazine, have been synthesized and shown to have variable antimicrobial activity. This underscores the potential of benzyl piperazine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antibacterial Agents : Research on 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their analogs, involving piperazine derivatives, reveals potential in creating antibacterial agents (Sheu et al., 1998).
Anti-tuberculosis Drug Development : Modifications of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, including replacing the benzyl group on piperazine, resulted in improved anti-tuberculosis activity and bioavailability (Tangallapally et al., 2006).
Cocaine Abuse Therapy : Studies on 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and related compounds suggest potential use as extended-action cocaine-abuse therapeutic agents (Lewis et al., 1999).
Safety And Hazards
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373870 | |
| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
CAS RN |
191739-40-9 | |
| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 191739-40-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




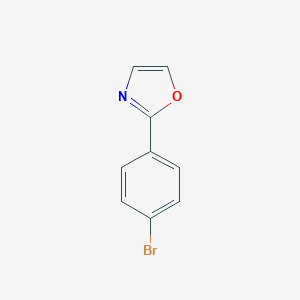

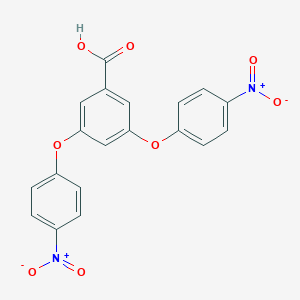
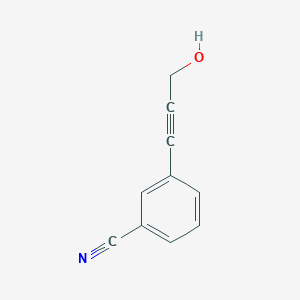
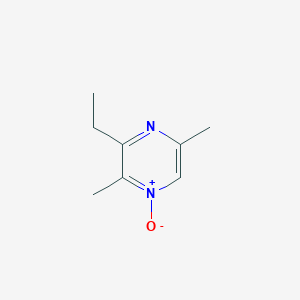
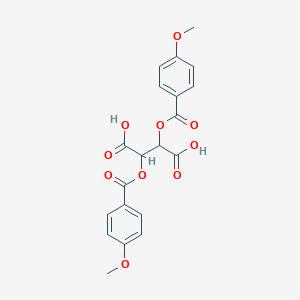
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
